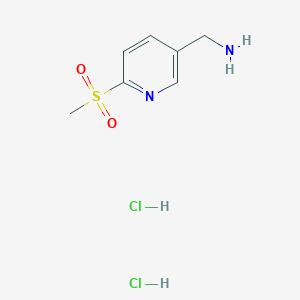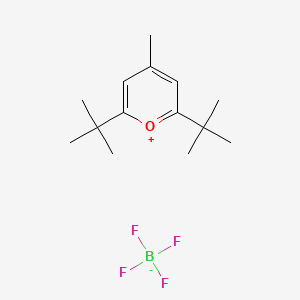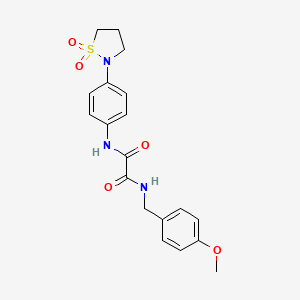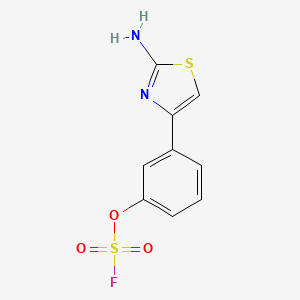![molecular formula C15H16F3NO3 B2965953 N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide CAS No. 2411268-77-2](/img/structure/B2965953.png)
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide, also known as TFMOX, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been synthesized using various methods. TFMOX has been found to have various biochemical and physiological effects and has been used in several lab experiments.
作用机制
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to interact with certain proteins, including the voltage-gated potassium channel Kv1.5. The mechanism of action of N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide is believed to involve the formation of covalent adducts with the target proteins or enzymes, leading to their inhibition.
Biochemical and Physiological Effects:
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various effects on the nervous system. N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has also been shown to interact with the voltage-gated potassium channel Kv1.5, which plays a role in regulating the heart's electrical activity.
实验室实验的优点和局限性
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized using various methods. It is also a stable compound that can be stored for long periods without degradation. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has been found to have non-specific effects on certain enzymes and proteins, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide in scientific research. One direction is the development of new synthetic methods for the production of N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide, which could increase its availability for use in experiments. Another direction is the investigation of the effects of N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide on other enzymes and proteins, which could lead to the discovery of new biological pathways and targets. Finally, the development of new derivatives of N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide with improved specificity and potency could lead to the development of new therapeutic agents for the treatment of various diseases.
合成方法
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide can be synthesized using various methods, including the reaction of 4-(trifluoromethyl)benzaldehyde with 3-hydroxytetrahydrofuran in the presence of a catalyst such as BF3.Et2O. Another method involves the reaction of 4-(trifluoromethyl)benzaldehyde with 3-chloro-1,2-propanediol in the presence of a base such as potassium carbonate. The resulting product is then treated with oxalyl chloride and then with ammonia to obtain N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide.
科学研究应用
N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide has been used in various scientific research applications, including as a reagent for the synthesis of other compounds, as a ligand for metal complexes, and as a starting material for the synthesis of biologically active compounds. It has also been used as a tool to study the mechanism of action of various enzymes and to investigate the role of certain proteins in biological processes.
属性
IUPAC Name |
N-[3-[[4-(trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3/c16-15(17,18)11-3-1-10(2-4-11)7-14(5-6-21-9-14)19-13(20)12-8-22-12/h1-4,12H,5-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMHBDGBMXDCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2=CC=C(C=C2)C(F)(F)F)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)



![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2965880.png)



![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoline-6-carboxamide](/img/structure/B2965890.png)
